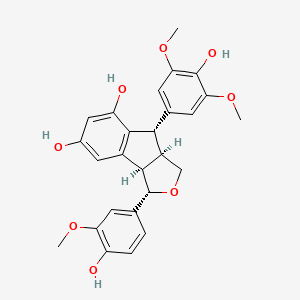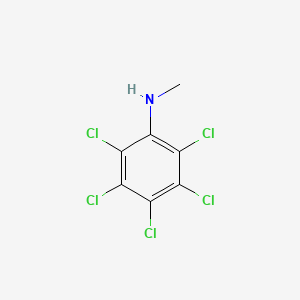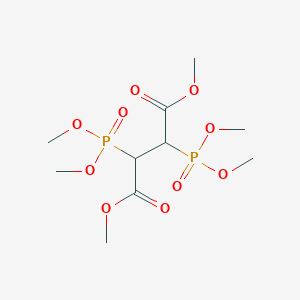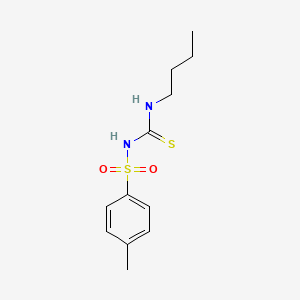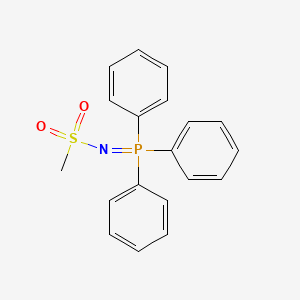
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide is a chemical compound known for its unique structure and reactivity It features a triphenylphosphine moiety bonded to a methanesulfonamide group through a phosphanylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide typically involves the reaction of N-sulfinyltrifluoromethanesulfonamide with triphenylphosphine or triphenylphosphine oxide. The reaction proceeds under mild conditions, often at room temperature, and in solvents such as benzene . Another method involves the reaction of trifluoromethanesulfonamide with dichloro(triphenyl)phosphorane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include triphenylphosphine, dichloro(triphenyl)phosphorane, and various oxidizing and reducing agents. Reactions are typically carried out in organic solvents such as benzene or acetonitrile, under mild to moderate temperatures .
Major Products
The major products formed from reactions involving this compound include trifluoromethanesulfonamide, triphenylphosphine oxide, and various phosphine derivatives .
Scientific Research Applications
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide involves its ability to form stable complexes with various substrates. The triphenylphosphine moiety acts as a nucleophile, facilitating reactions with electrophilic centers. The sulfonamide group can participate in hydrogen bonding and other interactions, stabilizing the compound’s structure and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Another phosphine derivative used in organic synthesis.
Bis(triphenyl-lambda~5~-phosphanylidene)ammonium fluoride: Known for its reactivity and use in forming hypervalent silicates.
Uniqueness
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide is unique due to its specific combination of a triphenylphosphine moiety with a methanesulfonamide group. This structure imparts distinct reactivity and stability, making it valuable in various chemical applications .
Properties
CAS No. |
1497-64-9 |
|---|---|
Molecular Formula |
C19H18NO2PS |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(triphenyl-λ5-phosphanylidene)methanesulfonamide |
InChI |
InChI=1S/C19H18NO2PS/c1-24(21,22)20-23(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
JZNWLLKQRMBLRD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)
![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)
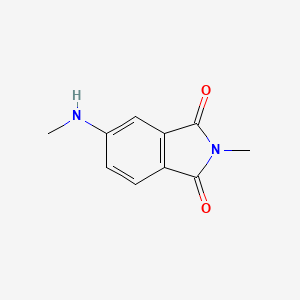

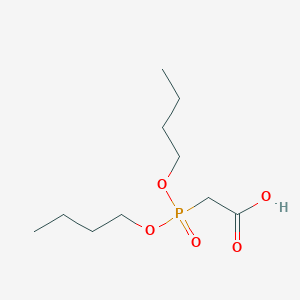
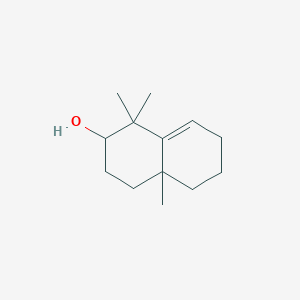
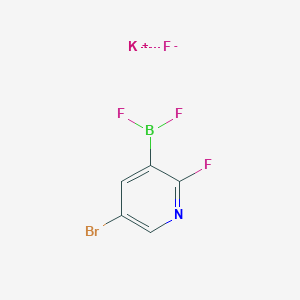
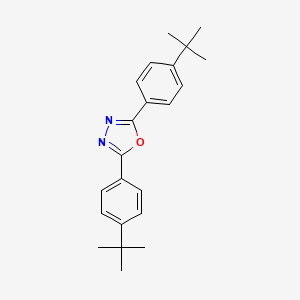
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
